4-[(7E)-7-(3-nitrobenzylidene)-3-(3-nitrophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-oxobutanoic acid
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Overview
Description
4-[(7E)-7-(3-nitrobenzylidene)-3-(3-nitrophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-oxobutanoic acid is a complex organic compound with a molecular formula of C24H22N4O7 . This compound features a unique structure that includes nitrobenzylidene and nitrophenyl groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7E)-7-(3-nitrobenzylidene)-3-(3-nitrophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of Nitrobenzylidene Intermediate: This involves the condensation of 3-nitrobenzaldehyde with an appropriate amine under acidic or basic conditions.
Cyclization: The intermediate undergoes cyclization to form the hexahydro-2H-indazole core.
Functionalization: Introduction of the oxobutanoic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amines.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further studied for their unique properties.
Scientific Research Applications
4-[(7E)-7-(3-nitrobenzylidene)-3-(3-nitrophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, altering the activity of these targets and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[(7E)-7-(4-nitrobenzylidene)-3-(4-nitrophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-oxobutanoic acid .
- 7-(4-nitrobenzylidene)-3-(4-nitrophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole.
Uniqueness
The uniqueness of 4-[(7E)-7-(3-nitrobenzylidene)-3-(3-nitrophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-oxobutanoic acid lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of multiple nitro groups and the hexahydro-2H-indazole core make it a versatile compound for various applications.
Properties
IUPAC Name |
4-[(7E)-3-(3-nitrophenyl)-7-[(3-nitrophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O7/c29-21(10-11-22(30)31)26-24(17-6-2-8-19(14-17)28(34)35)20-9-3-5-16(23(20)25-26)12-15-4-1-7-18(13-15)27(32)33/h1-2,4,6-8,12-14,20,24H,3,5,9-11H2,(H,30,31)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJGUECEBZVYJY-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=CC(=CC=C3)[N+](=O)[O-])C1)C(=O)CCC(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C1)C(=O)CCC(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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